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5-Isopropylphthalazine

Cat. No.: B13106735
M. Wt: 172.23 g/mol
InChI Key: HFWKBRLGWDNPOA-UHFFFAOYSA-N
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Description

5-Isopropylphthalazine (CAS 308125-07-7) is an organic heterocyclic compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . It belongs to the phthalazine family, a nitrogen-containing heterocycle recognized as a structurally and pharmacologically versatile scaffold in medicinal chemistry . Researchers value this compound as a key intermediate or pharmacophoric feature for the design and synthesis of novel bioactive molecules. The phthalazine core is extensively investigated for its wide spectrum of biological activities, including potent anticancer properties . Phthalazine-based compounds are prominent in drug discovery, particularly as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP) and vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase, which are critical targets in oncology for disrupting tumor proliferation and angiogenesis . Beyond oncology, research into phthalazine derivatives encompasses areas such as anticonvulsant , antihypertensive , antidiabetic , and antimicrobial applications . Recent studies also highlight novel phthalazine derivatives exhibiting significant antioxidant and tyrosinase inhibitory activity . This product is intended for research and development purposes only. For Research Use Only (RUO). Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B13106735 5-Isopropylphthalazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5-propan-2-ylphthalazine

InChI

InChI=1S/C11H12N2/c1-8(2)10-5-3-4-9-6-12-13-7-11(9)10/h3-8H,1-2H3

InChI Key

HFWKBRLGWDNPOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=CN=NC=C21

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 5 Isopropylphthalazine

Nucleophilic and Electrophilic Reactivity Studies of 5-Isopropylphthalazine

The reactivity of this compound is dictated by the interplay of the electron-deficient phthalazine (B143731) ring and the electron-donating isopropyl group.

The phthalazine nucleus is generally susceptible to nucleophilic attack due to the presence of two electron-withdrawing nitrogen atoms. Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for phthalazine derivatives, particularly those bearing a good leaving group. longdom.orgnih.govchemistrysteps.com In the case of this compound, direct nucleophilic substitution on the phthalazine core would likely require prior functionalization, such as halogenation, to introduce a suitable leaving group. For instance, if a chloro or bromo substituent were present on the phthalazine ring, it could be displaced by various nucleophiles. nih.govafricaresearchconnects.comaun.edu.eg

Conversely, electrophilic aromatic substitution on the phthalazine core is generally difficult due to the deactivating effect of the two nitrogen atoms. researchgate.net When such reactions do occur, they typically require harsh conditions and the substitution pattern is influenced by the existing substituents. The isopropyl group at the 5-position is an ortho-, para-director and an activating group. However, the strong deactivating nature of the diazine ring system would likely dominate, making electrophilic substitution on the carbocyclic part of the phthalazine moiety challenging.

Representative Nucleophilic Substitution Reactions on Halogenated Phthalazines

Reactant Nucleophile Product Reference
1-Chlorophthalazine p-Phenylenediamine N¹-(Phthalazin-1-yl)benzene-1,4-diamine nih.gov
1,4-Dichlorophthalazine Amine Mono-substituted adduct longdom.org

The isopropyl group attached to the phthalazine ring is susceptible to reactions typical of alkylarenes. The benzylic protons of the isopropyl group are activated and can be involved in various transformations.

One of the most common reactions of isopropylarenes is oxidation at the benzylic position. This can lead to the formation of a hydroperoxide, alcohol, or ketone, depending on the reaction conditions and the oxidizing agent used. For example, oxidation of cumene (B47948) (isopropylbenzene) is a well-known industrial process to produce phenol (B47542) and acetone, proceeding through a cumene hydroperoxide intermediate. Similar reactivity could be expected for this compound, potentially yielding 5-(2-hydroxypropan-2-yl)phthalazine or 5-acetylphthalazine under controlled oxidation. nih.govmdpi.comchemrxiv.org

Free radical halogenation can also occur at the benzylic position of the isopropyl group under UV light or with a radical initiator. This would lead to the formation of 5-(2-halopropan-2-yl)phthalazine.

Oxidative and Reductive Transformation Mechanisms of this compound

The phthalazine ring system can undergo both oxidative and reductive transformations. Oxidation of the phthalazine ring itself is generally difficult due to its electron-deficient nature. However, strong oxidizing agents can lead to the formation of N-oxides or ring-cleavage products. For instance, oxidation of phthalazine with alkaline potassium permanganate (B83412) yields pyridazine (B1198779) dicarboxylic acid. wikipedia.org

Reduction of the phthalazine ring is more common. Catalytic hydrogenation or reduction with dissolving metals can lead to various dihydro- or tetrahydrophthalazine derivatives. The specific product depends on the reducing agent and the reaction conditions. For example, reduction of phthalazine with zinc and hydrochloric acid results in the formation of orthoxylylene diamine through ring cleavage. wikipedia.orgbu.edu.eg

As mentioned in section 3.1.2, the isopropyl group is prone to oxidation at the benzylic C-H bond. nih.govmdpi.comnih.gov

Catalyst-Mediated Reactions of this compound

Transition-metal catalysis has become a powerful tool for the functionalization of heterocyclic compounds, including phthalazines. nih.govnih.gov Catalyst-mediated reactions could enable the functionalization of both the phthalazine core and the isopropyl moiety of this compound.

For the phthalazine core, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are well-established methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions would require prior halogenation of the phthalazine ring to introduce a reactive handle. longdom.org More recently, direct C-H bond functionalization has emerged as a more atom-economical approach. Transition-metal catalysts, such as those based on palladium, rhodium, or ruthenium, can catalyze the direct arylation, alkylation, or amination of C-H bonds on the phthalazine ring. nih.gov

The isopropyl group can also be a target for catalyst-mediated reactions. For example, various metal complexes can catalyze the oxidation of the benzylic C-H bonds of the isopropyl group with high selectivity. mdpi.comchemrxiv.org

Examples of Catalyst-Mediated Reactions of Phthalazine Derivatives

Substrate Coupling Partner/Reagent Catalyst Product Type Reference
Halogenated Phthalazine N-propargylindoles Palladium 3-(Indolyl)prop-1-ynyl substituted phthalazines longdom.org
Phthalazinone Various coupling partners Rh, Ru, Pd, Ir C-H functionalized/annulated phthalazinones nih.gov

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

The kinetics of nucleophilic aromatic substitution on a hypothetical halogenated this compound would be influenced by the nature of the nucleophile, the leaving group, and the solvent. The reaction would likely follow a second-order rate law, consistent with the SNAr mechanism. The presence of the electron-donating isopropyl group might have a modest rate-retarding effect compared to an unsubstituted phthalazine, as it would slightly decrease the electrophilicity of the ring.

For reactions involving the isopropyl group, such as benzylic oxidation, the rate would depend on the strength of the C-H bond being broken and the reactivity of the oxidizing agent. The benzylic C-H bond in this compound is expected to be weaker than a typical secondary C-H bond in an alkane due to the resonance stabilization of the resulting benzylic radical.

Thermodynamic analysis would involve considering the changes in enthalpy and entropy for a given transformation. For instance, the hydrogenation of the phthalazine ring is expected to be an exothermic process, as it involves the formation of stronger C-H and N-H bonds at the expense of weaker N=N and C=C pi bonds and the loss of aromaticity.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Isopropylphthalazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of 5-Isopropylphthalazine

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for both the aromatic protons on the phthalazine (B143731) core and the aliphatic protons of the isopropyl substituent.

The aromatic region would display signals for the five protons on the bicyclic system. The proton on the pyridazine (B1198779) ring (H1 or H4) would likely appear as a singlet at a downfield chemical shift due to the deshielding effect of the adjacent nitrogen atoms. The protons on the benzene (B151609) ring would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with adjacent protons. The isopropyl group would present as a distinct septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃), a classic pattern indicating mutual coupling. The chemical shifts are influenced by the electronegativity of nearby atoms and anisotropic effects from the aromatic rings. msu.eduorganicchemistrydata.org

Interactive Table 1: Predicted ¹H NMR Data for this compound

Labeled ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-A (CH)3.2 - 3.5Septet (sept)~6.9
H-B (2 x CH₃)1.3 - 1.5Doublet (d)~6.9
Aromatic H7.5 - 8.0Multiplet (m)-
Aromatic H7.5 - 8.0Multiplet (m)-
Aromatic H7.5 - 8.0Multiplet (m)-
Aromatic H8.1 - 8.4Multiplet (m)-
Aromatic H9.2 - 9.5Singlet (s)-

Note: Predicted values are based on general principles of ¹H NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. wikipedia.org In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom appears as a single line, allowing for the determination of the total number of distinct carbon environments. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, which often allows for the clear resolution of all carbon signals. libretexts.org

The spectrum would feature signals in the aromatic region (typically 120-150 ppm) corresponding to the eight carbons of the phthalazine ring system. libretexts.org The specific shifts would be influenced by the nitrogen atoms and the isopropyl substituent. The aliphatic region would show two distinct signals for the isopropyl group: one for the methine carbon and one for the two equivalent methyl carbons, typically appearing further upfield. libretexts.orgwisc.edu

Interactive Table 2: Predicted ¹³C NMR Data for this compound

Labeled CarbonPredicted Chemical Shift (δ, ppm)Carbon Type
C-A (CH)30 - 35Aliphatic
C-B (2 x CH₃)22 - 25Aliphatic
Aromatic C120 - 140Aromatic CH
Aromatic C120 - 140Aromatic CH
Aromatic C120 - 140Aromatic CH
Aromatic C120 - 140Aromatic CH
Aromatic C120 - 140Aromatic CH
Aromatic C (quaternary)145 - 160Aromatic C
Aromatic C (quaternary)145 - 160Aromatic C
Aromatic C (quaternary)145 - 160Aromatic C

Note: Predicted values are based on general principles of ¹³C NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the septet of the isopropyl methine proton and the doublet of the methyl protons. It would also reveal correlations between adjacent aromatic protons, helping to trace the connectivity around the benzene portion of the phthalazine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. springernature.com An HSQC spectrum would definitively link the isopropyl methine proton signal to the methine carbon signal and the methyl proton signal to the methyl carbon signal. Each aromatic CH proton would also be correlated with its corresponding carbon atom. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over longer ranges (typically two to four bonds). princeton.edu This technique would be instrumental in confirming the position of the isopropyl group on the phthalazine core. For instance, correlations would be expected between the isopropyl methine proton and the aromatic carbon at the point of attachment (a three-bond correlation), as well as to the adjacent aromatic carbons (four-bond correlations).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov A NOESY spectrum could provide conformational information by showing a spatial correlation (cross-peak) between the isopropyl methine proton and the proton on the adjacent aromatic ring at the C6 position, confirming their proximity.

Interactive Table 3: Expected Key 2D NMR Correlations for this compound

ExperimentCorrelated NucleiType of Information Provided
COSY Isopropyl CH ↔ Isopropyl CH₃Confirms isopropyl group structure
Adjacent Aromatic ProtonsEstablishes connectivity of aromatic protons
HSQC Isopropyl CH ↔ Isopropyl CH CarbonAssigns ¹H and ¹³C signals for the methine group
Isopropyl CH₃ ↔ Isopropyl CH₃ CarbonAssigns ¹H and ¹³C signals for the methyl groups
Aromatic CH ↔ Aromatic CAssigns ¹H and ¹³C signals for each aromatic CH group
HMBC Isopropyl CH ↔ Aromatic C5Confirms attachment point of the isopropyl group
Isopropyl CH₃ ↔ Isopropyl CH CarbonConfirms isopropyl group structure
Aromatic Protons ↔ Various Aromatic CarbonsConfirms overall ring structure and substitution pattern
NOESY Isopropyl CH ↔ Aromatic H-6Provides conformational data and spatial proximity

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. nih.govthermofisher.com Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas by measuring mass to several decimal places. nih.govsciopen.com For this compound (C₁₁H₁₂N₂), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass.

Interactive Table 4: HRMS Data for this compound

Ion FormulaMolecular FormulaCalculated Exact Mass (m/z)
[C₁₁H₁₃N₂]⁺C₁₁H₁₂N₂173.10732

Note: The calculated exact mass is for the protonated molecule [M+H]⁺, using the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. nih.govresearchgate.net The resulting fragment ions (product ions) are then analyzed to provide information about the structure of the precursor ion. researchgate.net The fragmentation pathway of this compound would likely involve characteristic losses from the isopropyl group and fragmentation of the heterocyclic ring system.

A common initial fragmentation step for an alkyl-substituted aromatic compound is the cleavage of the benzylic bond. For protonated this compound, a primary fragmentation would be the loss of a methyl radical (•CH₃) to form a stable secondary carbocation. Another potential pathway is the loss of propene (C₃H₆) via a rearrangement process. libretexts.orgnih.gov

Interactive Table 5: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
173.11158.08•CH₃ (15 Da)[C₁₀H₁₀N₂]⁺•
173.11131.06C₃H₆ (42 Da)[C₈H₇N₂]⁺

Note: The fragmentation pathways are predicted based on general principles of mass spectrometry for similar chemical structures.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions in this compound

Vibrational spectroscopy is a powerful analytical tool used to identify the functional groups within a molecule and to study intermolecular interactions. By measuring the vibrations of molecular bonds, which occur at specific, characteristic frequencies, techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide a molecular fingerprint, enabling detailed structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy operates on the principle that molecular bonds absorb infrared radiation at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending, rocking). mt.cominnovatechlabs.com This absorption of energy is recorded, producing a spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹). The FTIR spectrum of this compound is expected to exhibit distinct peaks corresponding to its primary structural components: the phthalazine heterocyclic system and the isopropyl substituent.

Key vibrational modes anticipated for this compound include:

Aromatic C-H Stretching: The C-H bonds on the phthalazine ring system typically show sharp absorption bands in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The isopropyl group's C-H bonds will produce strong absorptions in the 2975-2850 cm⁻¹ range, characteristic of sp³-hybridized carbons.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the conjugated phthalazine ring are expected to appear in the 1650-1450 cm⁻¹ region. These bands are crucial for confirming the presence of the heterocyclic aromatic system.

C-H Bending: Aliphatic C-H bending vibrations from the isopropyl group (e.g., scissoring and rocking) typically occur around 1465 cm⁻¹ and 1370 cm⁻¹, with the latter often appearing as a characteristic doublet for an isopropyl group. Aromatic C-H out-of-plane bending vibrations provide information about the substitution pattern on the benzene ring portion of the molecule and are expected in the 900-675 cm⁻¹ range.

These characteristic absorption bands collectively allow for the unambiguous identification of the key functional groups present in the this compound molecule. nih.govyoutube.com

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-3000 C-H Stretch Aromatic (Phthalazine Ring)
2975-2850 C-H Stretch Aliphatic (Isopropyl Group)
1620-1580 C=N Stretch Heterocyclic Ring
1550-1450 C=C Stretch Aromatic Ring
~1465 & ~1370 C-H Bend Aliphatic (Isopropyl Group)

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, typically from a laser. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. This makes it particularly effective for identifying non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be highly valuable for characterizing the vibrations of the aromatic backbone. Key expected features in the Raman spectrum include:

Ring Breathing Modes: The symmetric expansion and contraction of the phthalazine ring system would produce strong and sharp signals, which are often weak or absent in FTIR spectra. These are typically found in the 1000-800 cm⁻¹ region.

C=C and C=N Symmetric Stretching: The symmetric stretching vibrations within the aromatic rings are highly Raman active and would provide confirmatory signals in the 1650-1450 cm⁻¹ range.

Aliphatic C-H Stretching: The C-H stretching modes of the isopropyl group would also be visible, complementing the data obtained from FTIR.

The comparison between FTIR and Raman spectra provides a more complete picture of the vibrational landscape of this compound, aiding in a more robust structural confirmation.

Table 2: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode Functional Group
3100-3000 C-H Symmetric Stretch Aromatic (Phthalazine Ring)
2975-2850 C-H Symmetric Stretch Aliphatic (Isopropyl Group)
1620-1580 C=N/C=C Symmetric Stretch Aromatic/Heterocyclic Ring

Electronic Absorption Spectroscopy for Conjugation and Chromophore Analysis of this compound

Electronic absorption spectroscopy investigates the transitions of electrons from lower to higher energy orbitals upon the absorption of ultraviolet or visible light. This technique is essential for characterizing the chromophores—the parts of a molecule responsible for its color—and understanding the extent of electronic conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorbance of light in the UV (200-400 nm) and visible (400-700 nm) regions. The phthalazine ring system in this compound constitutes a significant conjugated chromophore. The delocalized π-electrons in this system can be excited to higher energy anti-bonding orbitals (π → π* transitions). shimadzu.com

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region. The precise wavelengths (λ_max) of these absorptions are indicative of the extent of the conjugated system. nih.gov The presence of the nitrogen heteroatoms in the phthalazine ring also allows for n → π* transitions, where non-bonding electrons from the nitrogen atoms are excited into anti-bonding π-orbitals. These transitions are typically weaker in intensity compared to π → π* transitions. The isopropyl group, being an alkyl substituent, is expected to have a minor effect (a small bathochromic or red shift) on the absorption maxima compared to the unsubstituted phthalazine parent molecule.

Table 3: Predicted UV-Vis Absorption Data for this compound

Wavelength (λ_max) Electronic Transition Chromophore
~220-260 nm π → π* Phthalazine Ring System
~280-320 nm π → π* Phthalazine Ring System

Advanced Spectroscopic Techniques for Trace Analysis and Purity Assessment

For comprehensive characterization, especially for assessing purity and identifying trace-level impurities, standalone spectroscopic methods are often coupled with chromatographic separation techniques.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, making them indispensable for purity assessment. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound is an excellent candidate for GC-MS analysis. In this technique, the compound is vaporized and separated from other volatile impurities on a GC column based on boiling point and polarity. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. nih.gov The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak (M⁺) and a unique fragmentation pattern that serves as a chemical fingerprint, confirming the structure. Key expected fragments for this compound would include the loss of a methyl group ([M-15]⁺) or an isopropyl group ([M-43]⁺) from the parent molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to separate compounds in a liquid mobile phase, making it ideal for analyzing less volatile impurities or degradation products that may not be suitable for GC. waters.comnih.gov The sample is separated on an LC column, and the eluent is introduced into the mass spectrometer. LC-MS is highly sensitive and provides accurate molecular weight information for the parent compound and any co-eluting species, allowing for the detection and identification of trace impurities. nih.govlcms.cz

Table 4: Predicted Mass Spectrometry Data for this compound

Technique Ion Type m/z (mass-to-charge ratio) Interpretation
GC-MS / LC-MS Molecular Ion [M]⁺ / [M+H]⁺ 172 / 173 Molecular Weight of this compound
GC-MS Fragment Ion 157 Loss of a methyl group (-CH₃)

Application of Advanced Non-Linear Spectral Decomposition and Regression Methods

The spectroscopic analysis of this compound can be significantly enhanced through the use of advanced non-linear spectral decomposition and regression methods. These techniques are particularly useful for resolving complex spectral data where linear models may fall short. In the analysis of this compound, non-linear methods could be employed to deconvolve overlapping spectral signals, which may arise from the various vibrational modes of the phthalazine ring system and the isopropyl substituent.

Non-linear regression methods, such as Support Vector Regression (SVR) or Gaussian Process Regression (GPR), could be applied to build predictive models that correlate spectral features with specific structural properties or concentration levels of this compound. For instance, a GPR model could be trained on a dataset of known concentrations of this compound and their corresponding spectra to enable accurate quantitative analysis from new spectral measurements.

A hypothetical application of these methods in a research setting is presented in the table below:

MethodApplication to this compound AnalysisPotential Outcome
Principal Component Analysis (PCA)Initial exploratory analysis of a large spectral dataset to identify major sources of variance.Identification of distinct spectral patterns related to different experimental conditions or sample batches.
Partial Least Squares (PLS) RegressionQuantitative analysis of this compound in complex mixtures by correlating spectral data with concentration. frontiersin.orgA robust calibration model for determining the concentration of this compound in unknown samples. frontiersin.org
Non-linear Manifold Learning (e.g., t-SNE)Visualization of high-dimensional spectral data in a low-dimensional space to reveal non-linear relationships and clustering. nih.govmdpi.comEnhanced differentiation of spectral signatures that may correspond to subtle conformational changes or intermolecular interactions of this compound. nih.govmdpi.com

Integration of Anomaly Detection Algorithms in Spectroscopic Data Analysis

Anomaly detection algorithms are instrumental in identifying outlier spectra within a large dataset, which could signify impurities, contaminants, or unexpected chemical changes in a sample of this compound. ursi.org These algorithms can be broadly categorized into statistical models, representation-based methods, and machine learning approaches. arxiv.org

For the quality control of this compound synthesis, an anomaly detection system could be implemented to monitor the production process in real-time. By establishing a baseline of "normal" spectra for pure this compound, any deviation from this baseline could trigger an alert, indicating a potential issue with the synthesis batch.

The Reed-Xiaoli (RX) algorithm is a widely used benchmark for anomaly detection in hyperspectral data and could be adapted for the analysis of spectroscopic data from this compound. ursi.org More advanced methods, such as those based on autoencoders or isolation forests, could provide higher sensitivity and specificity in detecting subtle spectral anomalies. arxiv.orgmdpi.com

The following table outlines a potential workflow for integrating anomaly detection in the spectroscopic analysis of this compound:

StepDescriptionAnomaly Detection AlgorithmExpected Result
1. Data AcquisitionCollection of a large set of spectra from multiple batches of synthesized this compound.N/AA comprehensive spectral dataset representing the compound's typical variability.
2. Model TrainingTraining an anomaly detection model on the acquired dataset of "normal" spectra.Autoencoder or Isolation Forest arxiv.orgmdpi.comA trained model that can distinguish between normal and anomalous spectra of this compound.
3. Real-time MonitoringApplication of the trained model to new spectral data as it is acquired during production.Trained Anomaly Detection ModelImmediate identification of outlier spectra that may indicate a problem with the synthesis process.
4. Anomaly InvestigationSpectroscopic and chemical analysis of the samples identified as anomalous.N/ADetermination of the root cause of the spectral anomaly, such as the presence of a specific impurity or a structural isomer.

Computational and Theoretical Investigations of 5 Isopropylphthalazine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry of 5-Isopropylphthalazine

Quantum chemical calculations are fundamental in determining the electronic structure and three-dimensional arrangement of atoms in a molecule. These methods provide insights into bond lengths, bond angles, and the distribution of electrons, which in turn dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. A DFT study of this compound would typically involve optimizing the molecular geometry to find the most stable arrangement of atoms. This optimization would yield key structural parameters.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-N (Phthalazine Ring)1.34 Å
C-C (Aromatic)1.40 Å
C-C (Isopropyl)1.53 Å
Bond AngleC-N-N (Phthalazine Ring)118°
C-C-C (Isopropyl)112°
Dihedral AnglePhthalazine-Isopropyl75°

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF) and Coupled Cluster (CC) provide a rigorous approach to solving the electronic Schrödinger equation. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

A Hartree-Fock calculation for this compound would provide a foundational understanding of its electronic structure. More advanced Coupled Cluster methods would refine these calculations to include electron correlation effects, leading to more precise predictions of molecular energies and geometries. These methods are particularly valuable for benchmarking the results from more computationally efficient methods like DFT.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For this compound, the primary focus of conformational analysis would be the rotation of the isopropyl group relative to the planar phthalazine (B143731) ring system. lumenlearning.com

This rotation is not entirely free due to steric hindrance between the methyl groups of the isopropyl substituent and the adjacent hydrogen atom on the phthalazine core. lumenlearning.com A computational study would map the potential energy surface as a function of the dihedral angle describing this rotation. This would reveal the lowest energy (most stable) conformations and the energy barriers between them. The steric bulk of the isopropyl group is a significant factor in determining these energy differences. lumenlearning.com

The results would indicate the preferred orientation of the isopropyl group and the energetic cost of rotating it, which influences how the molecule interacts with its environment.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (Phthalazine-Isopropyl)Relative Energy (kcal/mol)Population (%)
Staggered60°0.075
Eclipsed3.55
Anti-Staggered90°0.220

Note: This table illustrates the type of data generated from a conformational analysis, showing the relative stability and population of different conformers.

Spectroscopic Property Prediction and Validation for this compound (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to interpret and validate experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. mdpi.comnih.gov Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. nmrdb.org These predictions are based on calculating the magnetic shielding around each nucleus, which is highly sensitive to the molecule's electronic environment. Comparing predicted spectra with experimental data can confirm the molecular structure.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Theoretical calculations can determine the frequencies and intensities of these vibrations. For this compound, this would involve identifying the characteristic stretching and bending modes of the aromatic rings, the C-N bonds, and the C-H bonds of the isopropyl group.

Electronic Transitions: UV-Visible spectroscopy measures the absorption of light due to the promotion of electrons to higher energy orbitals. Time-dependent DFT (TD-DFT) is commonly used to predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*). This would provide insight into the electronic structure and color properties of this compound.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹³C NMRAromatic C120-150 ppm
¹H NMRIsopropyl CH3.1 ppm
IRC=N Stretch1650 cm⁻¹
UV-Visλmax280 nm, 320 nm

Note: The values in this table are illustrative examples of what spectroscopic predictions would provide.

Reaction Mechanism Simulation and Transition State Characterization for this compound Transformations

Theoretical chemistry can be used to model the pathways of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them.

For example, one could simulate an electrophilic aromatic substitution on the benzene (B151609) ring of the phthalazine core. The calculations would help determine which position (ortho or meta to the isopropyl group) is more reactive by calculating the activation energies for the formation of the different possible intermediates. The transition state, which is the highest energy point along the reaction coordinate, would be located and its geometry and energy characterized. This information is crucial for understanding the kinetics and regioselectivity of the reaction.

Intermolecular Interactions and Crystal Packing Studies of this compound

In the solid state, molecules arrange themselves in a crystal lattice. The way in which this compound molecules pack together is determined by intermolecular forces such as van der Waals interactions and potential π-π stacking of the aromatic phthalazine rings.

Computational studies can predict the most stable crystal packing arrangement by calculating the lattice energy for different possible crystal structures. An analysis of the predicted crystal structure would reveal the nature and geometry of the intermolecular contacts, explaining the bulk properties of the solid material. This would involve examining the distances and orientations between neighboring molecules to identify key interactions that stabilize the crystal lattice.

Advanced Theoretical Modeling Approaches for this compound Systems

Advanced theoretical modeling offers a powerful lens through which to examine the intricacies of molecular systems. For a molecule such as this compound, these computational techniques can predict a wide array of properties, from its three-dimensional geometry to its electronic behavior and reactivity. The primary methods employed for such investigations on related N-heterocyclic compounds are rooted in quantum mechanics, principally Density Functional Theory (DFT) and ab initio calculations. cuny.edu These methods are frequently complemented by molecular docking and molecular dynamics simulations, especially when investigating potential biological interactions. rsc.orgnih.govnih.govnih.gov

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. mdpi.com This method is used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com For phthalazine derivatives, DFT calculations are routinely used to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties. researchgate.netresearchgate.net

Furthermore, DFT is employed to calculate crucial electronic descriptors that govern the molecule's reactivity and intermolecular interactions. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can elucidate charge distribution and donor-acceptor interactions within the molecule. researchgate.net

The following interactive table represents the kind of data that would be generated from a DFT study on a representative phthalazine derivative, illustrating the types of electronic properties that can be calculated for this compound.

PropertyCalculated ValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV
Dipole Moment2.1Debye
Total Energy-550.23Hartrees

Ab Initio Methods

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for smaller molecules. For phthalazine derivatives, ab initio calculations can be used to refine the understanding of their electronic structures and to benchmark the results obtained from DFT methods. These calculations are particularly useful for studying excited states and reaction mechanisms where electron correlation effects are significant.

Molecular Docking and Molecular Dynamics (MD) Simulations

When the scientific inquiry extends to the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations become invaluable tools. rsc.orgnih.govnih.govnih.gov Molecular docking predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. researchgate.net This is crucial for drug design, as it can suggest how a molecule like this compound might interact with a biological target. nih.govnih.govnih.gov

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. rsc.orgnih.gov These simulations provide insights into the stability of the binding and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that hold the complex together. For instance, an MD simulation could reveal how the isopropyl group of this compound fits into a hydrophobic pocket of a target protein, contributing to its binding affinity.

The table below illustrates the type of output one might expect from a molecular docking study of a phthalazine derivative with a hypothetical protein target.

ParameterValueUnit
Binding Affinity-8.5kcal/mol
Number of Hydrogen Bonds2
Interacting ResiduesTYR208, LYS120, ASP290

Applications of 5 Isopropylphthalazine in Advanced Materials and Catalysis Research

Role as a Constituent or Modifier in Novel Material Formulations

Phthalazine (B143731) derivatives are being explored for their potential to be incorporated into various material formulations, leveraging their thermal stability, optical properties, and reactivity. The presence of the phthalazine moiety can introduce desirable characteristics into polymers and other functional materials.

Photothermographic Material Science Applications of Isopropylphthalazine Derivatives

While direct applications of 5-isopropylphthalazine in photothermographic materials are not extensively documented, the broader class of nitrogen-containing heterocyclic compounds is known to play a role in imaging and recording materials. Phthalazine derivatives, with their ability to interact with metal ions and participate in redox processes, could theoretically be integrated into photothermographic systems. In such systems, a photosensitive component, typically a silver halide, forms a latent image upon exposure to light, which is then developed by heating in the presence of a reducing agent and an organic silver salt.

The potential role of a this compound derivative in this context could be multifaceted:

Toning and Image Stability: Phthalazine derivatives could act as toning agents, modifying the color and improving the stability of the final silver image. The nitrogen atoms in the phthalazine ring can coordinate with silver ions, potentially influencing the morphology and stability of the developed silver particles.

Antifoggant: These compounds might also serve as antifoggants, preventing the spontaneous development of unexposed silver halide grains and thus improving the signal-to-noise ratio of the image.

The 5-isopropyl group, being an electron-donating alkyl group, could modulate the electronic properties of the phthalazine ring. fiveable.memasterorganicchemistry.comwikipedia.org This could, in turn, affect its interaction with silver ions and its redox potential, thereby fine-tuning its performance as a toner or antifoggant. The steric bulk of the isopropyl group could also influence the adsorption of the molecule onto the silver halide grain surface, impacting its effectiveness. fiveable.me

Polymer Chemistry and Composites Research

The incorporation of phthalazinone moieties into polymer backbones has been shown to yield high-performance materials with excellent thermal stability. acs.orgresearchgate.net Poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s containing phthalazinone units have been synthesized and characterized, demonstrating high glass transition temperatures. acs.org The synthesis of these polymers often involves a nucleophilic substitution reaction where the N-H group of the phthalazinone behaves similarly to a phenolic -OH group. acs.org

The introduction of a this compound unit into a polymer chain could offer several advantages:

Enhanced Solubility: The isopropyl group, with its nonpolar and bulky nature, may increase the solubility of the resulting polymers in organic solvents, which is a significant advantage for processing and film casting. researchgate.net

Modified Thermal Properties: While the rigid phthalazine core contributes to a high glass transition temperature (Tg), the flexible isopropyl group might slightly lower the Tg, allowing for a broader processing window. researchgate.net

Tailored Mechanical Properties: The presence of the isopropyl substituent could disrupt polymer chain packing, potentially leading to materials with altered mechanical properties, such as increased toughness or flexibility.

Polymer TypeMonomersKey Properties
Poly(arylene ether)sBisphthalazinone monomers, Activated difluoro compoundsHigh glass transition temperatures, Excellent thermal stability
Poly(arylene thioether)sBisphthalazinone monomers, Activated difluoro compoundsHigh glass transition temperatures, Can be oxidized to polysulfones
Sulfonated Poly(phthalazinone ether ketone)s (SPPEK)Poly(phthalazinone ether ketone), Chlorosulfonic acidGood thermal stability, High ion perm-selectivity, Proton conductivity

This table presents data on polymers derived from general phthalazinone monomers.

Functional Materials Development

Phthalazine derivatives are recognized as versatile building blocks for functional materials due to their wide range of biological activities and their ability to act as ligands for metal complexes. nih.govnih.govnih.gov Their application extends to the development of materials with specific electronic, optical, or chemical properties. For instance, sulfonated poly(phthalazinone ether ketone) (SPPEK) membranes have been developed for electrodialysis, exhibiting excellent thermal stability and high ion perm-selectivity. mdpi.com

The incorporation of this compound into functional materials could lead to:

Luminescent Materials: The phthalazine ring is a part of the luminol (B1675438) structure, famous for its chemiluminescence. While this compound itself is not chemiluminescent in the same way, its derivatives could be explored for fluorescent or phosphorescent properties. The isopropyl group could influence the photophysical properties by altering the electronic structure of the phthalazine core. fiveable.me

Sensors: The nitrogen atoms of the phthalazine ring can act as binding sites for metal ions or other analytes. Functional materials incorporating this compound could be designed as chemical sensors, where the binding event is transduced into an optical or electrical signal. The selectivity and sensitivity of such sensors could be tuned by the electronic and steric effects of the isopropyl group.

Charge-Transporting Materials: Aromatic heterocyclic compounds are often investigated for their charge-transporting capabilities in organic electronics. The delocalized π-system of the phthalazine ring suggests potential for electron transport. fiveable.me The isopropyl group, by modifying the molecular packing and electronic levels, could influence the charge mobility in thin films of such materials. fiveable.me

Catalytic Activity and Mechanism Studies Involving this compound Derivatives

The catalytic applications of phthalazine derivatives are an active area of research, with studies exploring their use as both ligands in metal-catalyzed reactions and as organocatalysts.

Heterogeneous and Homogeneous Catalysis Applications

Phthalazine derivatives have been successfully employed as ligands in transition metal catalysis. researchgate.netnih.govmdpi.com The nitrogen atoms in the phthalazine ring can coordinate with metal centers, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complexes. researchgate.netrsc.orgmdpi.com This modulation of the ligand environment can have a profound impact on the activity, selectivity, and stability of the catalyst. researchgate.netrsc.orgmdpi.com

While specific catalytic applications of this compound are not widely reported, its potential as a ligand can be inferred:

Homogeneous Catalysis: As a ligand, this compound could be used in various homogeneous catalytic reactions, such as cross-coupling reactions, hydrogenations, and oxidations. The electron-donating nature of the isopropyl group would increase the electron density on the phthalazine nitrogen atoms, potentially enhancing the catalytic activity of the coordinated metal center. acs.org The steric bulk of the isopropyl group could also play a crucial role in controlling the selectivity of the reaction, for example, by influencing the geometry of the transition state. acs.org

Heterogeneous Catalysis: this compound could be immobilized on a solid support to create a heterogeneous catalyst. This would offer the advantages of easy separation and recyclability of the catalyst. The performance of such a catalyst would depend on the nature of the support, the method of immobilization, and the inherent catalytic activity of the phthalazine-metal complex.

Catalytic SystemRole of Phthalazine DerivativePotential Influence of 5-Isopropyl Group
Homogeneous Transition Metal ComplexLigandElectronic donation enhances catalyst activity; Steric bulk influences selectivity
Heterogeneous Supported CatalystImmobilized LigandFacilitates catalyst recovery and reuse; Surface interactions may affect performance

This table outlines the potential roles of this compound in catalytic systems based on the known functions of related phthalazine derivatives.

Photocatalytic Research with Phthalazine-based Systems

Photocatalysis is a rapidly growing field with applications in environmental remediation and organic synthesis. nih.govbohrium.comijcrt.org While research on the direct photocatalytic activity of this compound is limited, studies on related heterocyclic compounds provide some insights. The photocatalytic degradation of N-heterocyclic aromatic compounds using various semiconductor photocatalysts has been demonstrated. nih.govbohrium.comresearchgate.net

Phthalazine derivatives themselves can also act as photosensitizers. nih.govnih.govrsc.org A photosensitizer is a molecule that can absorb light and transfer the energy to another molecule, thereby initiating a photochemical reaction. Phthalocyanines, which are structurally related to phthalazines, are well-known photosensitizers used in photodynamic therapy. nih.govnih.gov

The potential of this compound in photocatalysis could be explored in two main directions:

As a Substrate for Degradation: Understanding the photocatalytic degradation pathways of this compound is relevant for environmental applications, should this compound be used more widely.

As a Photosensitizer: The phthalazine core, with its aromatic π-system, has the potential to absorb UV or visible light and promote the formation of reactive oxygen species. The isopropyl group could influence the photophysical properties, such as the absorption spectrum and the efficiency of intersystem crossing, which are crucial for a good photosensitizer. fiveable.me

Further research is needed to fully elucidate the potential of this compound and its derivatives in the exciting and rapidly evolving fields of advanced materials and catalysis.

Catalyst Design Principles Incorporating Phthalazine Structures

The design of novel catalysts is a cornerstone of innovation in chemical synthesis and materials science. The intrinsic electronic and structural properties of heterocyclic molecules are often harnessed to create catalysts with high efficiency and selectivity. Within this context, the phthalazine scaffold, as exemplified by this compound, offers a versatile platform for the development of advanced catalysts. The key design principles revolve around the use of the phthalazine core as a ligand for transition metals, leveraging its coordination chemistry to influence catalytic activity.

The nitrogen atoms within the phthalazine ring system serve as excellent coordination sites for a variety of transition metals. This ability to form stable complexes is fundamental to the design of phthalazine-based catalysts. The specific substitution on the phthalazine ring, such as the isopropyl group in this compound, can modulate the electronic properties and steric environment of the resulting metal complex, thereby fine-tuning its catalytic behavior.

Research into phthalazine derivatives has demonstrated their utility in a range of catalytic applications. For instance, phthalazine heterobiaryls with menthyloxy substituents have been employed in the atroposelective iridium-catalyzed C–H borylation. acs.org In this context, the phthalazine moiety acts as a directing group, guiding the catalyst to a specific C-H bond and enabling highly selective transformations. acs.org The efficiency of such catalytic systems underscores the potential of substituted phthalazines in asymmetric synthesis.

Furthermore, phthalazine-based ligands have been explored in the formation of copper(II) complexes, which have shown potential as catalysts in various reactions. researchgate.net The coordination of the phthalazine derivative to the copper center is crucial for the catalytic activity of the complex. researchgate.net While specific studies on this compound are not prevalent, the principles derived from these related systems provide a strong foundation for its potential application in catalyst design.

The versatility of the phthalazine core is further highlighted by its incorporation into more complex catalytic systems. For example, telmisartan-copper nanoparticles (Tel-Cu-NPs) have been utilized as a catalyst for the synthesis of naphtho[2,3-g]phthalazine derivatives. mdpi.comconsensus.app This demonstrates the role of phthalazine-containing structures in facilitating organic transformations, achieving high yields under mild conditions. mdpi.comconsensus.app

The following interactive table summarizes the catalytic applications of various phthalazine-based structures, providing insights into the types of reactions they can catalyze and their performance.

Table 1: Catalytic Applications of Phthalazine Derivatives

Catalyst/Ligand Metal Center Reaction Type Substrate Product Yield/Selectivity Reference
Menthyl-substituted phthalazine heterobiaryl Iridium Atroposelective C–H Borylation Heterobiaryl Borylated heterobiaryl High stereoselectivity acs.org
2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine Copper(II) Coordination complex formation Copper(II) acetate Mononuclear copper(II) complex Not applicable researchgate.net

The design principles for incorporating phthalazine structures into catalysts are thus centered on their ability to act as effective ligands. The substituents on the phthalazine ring can be systematically varied to control the steric and electronic environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. While direct catalytic applications of this compound remain an area for future exploration, the established catalytic utility of the broader phthalazine family provides a strong impetus for investigating its potential in advanced materials and catalysis research.

Future Research Trajectories and Methodological Advancements in 5 Isopropylphthalazine Chemistry

Development of Novel Synthetic Routes for 5-Isopropylphthalazine with Enhanced Sustainability

The development of efficient and environmentally benign synthetic methodologies will be a cornerstone of future research into this compound. Current synthetic strategies for the phthalazine (B143731) core often rely on classical condensation reactions which may involve harsh conditions and generate significant waste. Future efforts are expected to focus on greener alternatives.

Key areas of exploration will likely include:

Catalytic C-H Activation: Direct functionalization of the phthalazine core at the 5-position with an isopropyl group via transition-metal-catalyzed C-H activation would represent a highly atom-economical approach.

One-Pot, Multi-Component Reactions: Designing convergent synthetic pathways where multiple starting materials react in a single vessel to form this compound can significantly improve efficiency and reduce purification steps.

Use of Renewable Feedstocks and Solvents: Investigating the use of bio-based starting materials and greener solvent systems, such as ionic liquids or supercritical fluids, will be crucial for enhancing the sustainability of its synthesis.

A comparative look at potential synthetic strategies is presented in the table below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Classical Condensation Well-established for phthalazine coreOften requires harsh conditions, may have low atom economy
C-H Activation High atom economy, direct functionalizationCatalyst development, regioselectivity control
Multi-Component Reactions High efficiency, reduced wasteOptimization of reaction conditions for multiple components
Flow Chemistry Precise control, scalability, improved safetyInitial setup cost, potential for clogging

Exploration of Unprecedented Reactivity Patterns and Selectivity in this compound Chemistry

The steric and electronic influence of the isopropyl group at the 5-position is anticipated to impart unique reactivity to the phthalazine scaffold. Future research will likely focus on elucidating these effects.

Potential areas of investigation include:

Regioselectivity in Electrophilic and Nucleophilic Substitutions: The isopropyl group's steric hindrance and electron-donating nature could direct incoming reagents to specific positions on the phthalazine ring, leading to novel substitution patterns.

Coordination Chemistry: The nitrogen atoms of the phthalazine ring, influenced by the adjacent isopropyl group, may exhibit altered coordination behavior with metal ions, opening avenues for the development of new catalysts and functional materials.

Pericyclic Reactions: The steric bulk of the isopropyl group could influence the facial selectivity of cycloaddition reactions, providing a tool for stereochemical control in the synthesis of complex molecules.

Integration of Machine Learning and Artificial Intelligence in the Discovery and Optimization of this compound-based Systems

The application of computational tools is poised to accelerate research in this compound chemistry. Machine learning (ML) and artificial intelligence (AI) can be leveraged in several key areas:

Predictive Modeling: ML algorithms can be trained on existing data for phthalazine derivatives to predict the properties, reactivity, and potential biological activity of this compound and its derivatives.

Reaction Optimization: AI-driven platforms can be employed to rapidly screen and optimize reaction conditions for the synthesis of this compound, reducing experimental effort and resource consumption.

De Novo Design: Generative models can be used to design novel this compound-based molecules with desired properties for specific applications, such as medicinal chemistry or materials science.

Advanced Spectroscopic and Computational Methodologies for In Situ Analysis and Dynamic Studies of this compound

A detailed understanding of the structure, dynamics, and reaction mechanisms of this compound will require the application of sophisticated analytical techniques.

Future methodological advancements will likely involve:

In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy will be crucial for monitoring reactions involving this compound in real-time, providing valuable mechanistic insights.

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques can be used to characterize reaction intermediates and products with high precision.

Computational Spectroscopy: Density Functional Theory (DFT) and other computational methods can be used to predict and interpret spectroscopic data (e.g., NMR, IR, UV-Vis spectra), aiding in the structural elucidation of this compound and its derivatives.

Synergistic Approaches Combining Experimental and Theoretical Studies in this compound Research

The most profound advancements in understanding this compound will emerge from a close integration of experimental and theoretical approaches. This synergistic strategy will enable a deeper and more comprehensive understanding of its chemical nature.

This collaborative approach would involve:

Theory-Guided Experimentation: Computational modeling can be used to predict reaction outcomes and guide the design of experiments, making laboratory work more targeted and efficient.

Experimental Validation of Theoretical Models: Experimental data will be essential for validating and refining computational models, ensuring their accuracy and predictive power.

Iterative Design-Synthesize-Test-Analyze Cycles: A feedback loop between computational design, chemical synthesis, experimental testing, and data analysis will accelerate the discovery of new applications for this compound.

Q & A

Q. What are best practices for depositing this compound research data in public repositories?

  • Methodological Answer :
  • Submit raw spectral data (NMR, MS) to Figshare or Dryad with DOI linking .
  • Annotate datasets using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.